Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that features a thiophene ring, a thiazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with thiourea to form the thioureido derivative. The final step involves the cyclization of this intermediate with ethyl 2-bromoacetate under basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and thiazole rings. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have similar thiophene ring structures.
Thiazole Derivatives: Including various 2,4-disubstituted thiazoles known for their biological activities.
Uniqueness
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate is unique due to the combination of its thiophene, thiazole, and thiourea moieties
Properties
IUPAC Name |
ethyl 2-[2-(thiophene-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S3/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(20)15-11(18)9-4-3-5-21-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXCSUCXFLIQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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